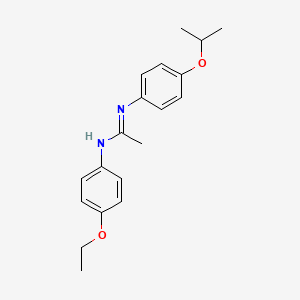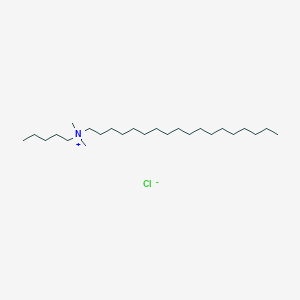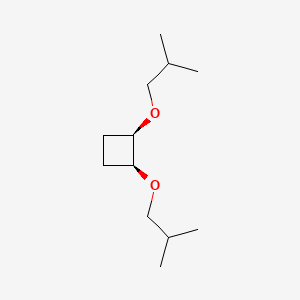
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is an organic compound that belongs to the class of ethanimidamides This compound is characterized by the presence of ethoxy and propan-2-yloxy substituents on the phenyl rings, which are connected through an ethanimidamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide typically involves the reaction of 4-ethoxyaniline with 4-isopropoxyaniline in the presence of an ethanimidoyl chloride derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps. Techniques such as recrystallization or chromatography might be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The ethoxy and propan-2-yloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidamide linkage can be reduced to form secondary amines.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzoic acid and 4-isopropoxybenzoic acid.
Reduction: Formation of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed studies, including molecular docking and biochemical assays.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-methoxyphenyl)ethanimidamide
- N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)propanimidamide
Uniqueness
N-(4-ethoxyphenyl)-N’-(4-propan-2-yloxyphenyl)ethanimidamide is unique due to the specific combination of ethoxy and propan-2-yloxy substituents, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where these properties are desired.
Propiedades
Número CAS |
84308-84-9 |
|---|---|
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(4-ethoxyphenyl)-N'-(4-propan-2-yloxyphenyl)ethanimidamide |
InChI |
InChI=1S/C19H24N2O2/c1-5-22-18-10-6-16(7-11-18)20-15(4)21-17-8-12-19(13-9-17)23-14(2)3/h6-14H,5H2,1-4H3,(H,20,21) |
Clave InChI |
BOHUUHBSLQOFFL-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)OC(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(Pent-4-EN-1-YL)furan-2-YL]methanol](/img/structure/B14403763.png)
![Ethyl 4-[(acetyloxy)methyl]-2-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B14403770.png)
![2,2'-Disulfanediylbis[4-ethyl-6-(hydroxymethyl)phenol]](/img/structure/B14403778.png)

methanol](/img/structure/B14403783.png)







![4-{[(1-Phenylpropan-2-yl)amino]methyl}phenol](/img/structure/B14403818.png)
